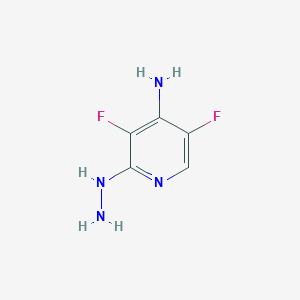

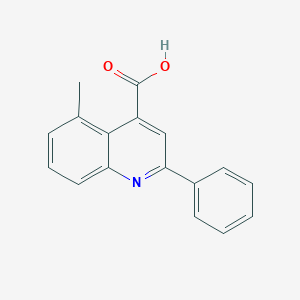

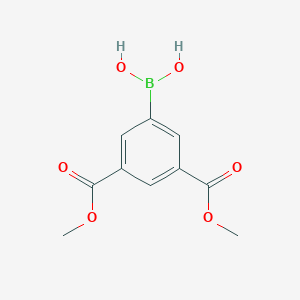

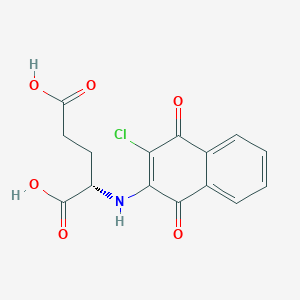

3,5-Difluoro-2-hydrazinylpyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 大塚製薬株式会社の子会社であるユシミックスバイオサイエンス社が開発した本剤は、思春期および小児における注意欠陥多動性障害(ADHD) の治療に用いられる可能性について調査されています .

セントナファジン塩酸塩: は、現在臨床開発中の新規化合物です。それは、. です。

準備方法

- 残念ながら、セントナファジン塩酸塩の調製に関する具体的な合成経路および反応条件は、一般には公開されていません。 本剤は臨床試験で研究されており、これは本剤が積極的に合成され評価されていることを示唆しています。

- 工業的な製造方法は、特許出願中であり、通常、規制当局による承認後まで公開されません。

化学反応解析

- セントナファジン塩酸塩は、ドーパミン、ノルエピネフリン、セロトニンの3つの神経伝達物質の再取り込みを阻害するように設計されています。

- 本剤は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。 特定の反応および試薬に関する詳細な情報は、一般には公開されていません。

- これらの反応から生成される主要な生成物は、本剤の調製中に使用される特定の合成経路によって異なります。

科学研究への応用

- セントナファジン塩酸塩の潜在的な用途は、ADHD治療を超えて広がります。

神経化学: 本剤は、神経伝達物質のレベルとシグナル伝達経路に影響を与える可能性があります。

精神薬理学: 研究者は、本剤が気分、認知、行動に与える影響を調査しています。

神経生物学: 研究は、本剤が神経回路との相互作用に焦点を当てています。

臨床試験: 進行中の研究では、さまざまな集団における本剤の安全性と有効性を評価しています。

化学反応の分析

- Centanafadine Hydrochloride is designed to inhibit the reuptake of three neurotransmitters: dopamine, norepinephrine, and serotonin.

- It likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is not publicly accessible.

- Major products formed from these reactions would depend on the specific synthetic pathways used during its preparation.

科学的研究の応用

- Centanafadine Hydrochloride’s potential applications extend beyond ADHD treatment:

Neurochemistry: It may impact neurotransmitter levels and signaling pathways.

Psychopharmacology: Researchers explore its effects on mood, cognition, and behavior.

Neurobiology: Investigations focus on its interactions with neural circuits.

Clinical Trials: Ongoing studies assess its safety and efficacy in various populations.

作用機序

- セントナファジンの作用機序は、ドーパミン、ノルエピネフリン、セロトニンの再取り込みを阻害することにより、シナプス間隙におけるこれらの神経伝達物質の利用可能性を高めることです。

- 本剤は、特定のトランスポーター(例:DAT、NET、SERT)と相互作用し、神経伝達物質のレベルを調節することで、注意と行動に影響を与えると考えられています。

類似化合物との比較

- セントナファジン塩酸塩のユニークな点は、セロトニン、ノルエピネフリン、ドーパミンの3つの再取り込みを阻害することです。 このプロファイルを備えた化合物はほとんどありません。

- 類似の化合物には、アトモキセチン(ノルエピネフリン再取り込み阻害剤)とメチルフェニデート(ドーパミン再取り込み阻害剤)がありますが、これらの化合物にはセントナファジンに見られるような広範な作用スペクトルがありません .

特性

IUPAC Name |

3,5-difluoro-2-hydrazinylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFAXUJHGBTXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)NN)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)